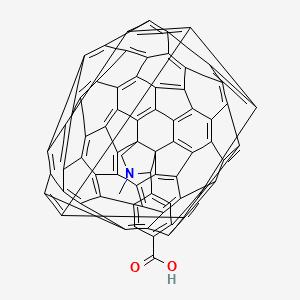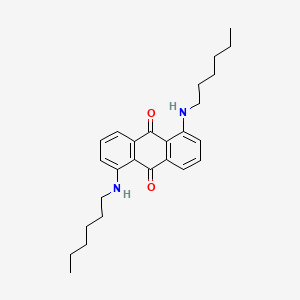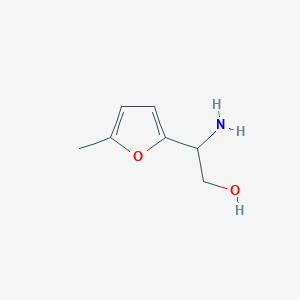
Benserazide, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benserazide, (S)- is a peripherally acting aromatic L-amino acid decarboxylase inhibitor. It is primarily used in combination with levodopa for the treatment of Parkinson’s disease and restless leg syndrome. Benserazide is unable to cross the blood-brain barrier, which allows it to inhibit the decarboxylation of levodopa to dopamine in peripheral tissues, thereby increasing the availability of levodopa to the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benserazide hydrochloride can be synthesized through a one-step method involving the reaction of serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde in the presence of hydrogen and a catalyst. The reaction solvent can be selected from water, ethanol, isopropanol, and glycol dimethyl ether . The process involves heating the mixture to 40°C, vacuumizing, and then passing hydrogen through the solution. The product is then crystallized and purified .
Industrial Production Methods
The industrial production of benserazide hydrochloride involves similar steps but on a larger scale. The reaction conditions are optimized to improve yield and purity. The use of solvents like ethanol and isopropanol is common, and the reaction is carried out under controlled temperature and pressure conditions to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benserazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the decarboxylation of aromatic L-amino acids .
Common Reagents and Conditions
Common reagents used in the reactions involving benserazide include hydrogen, catalysts like palladium on carbon (Pd/C), and solvents such as ethanol and water . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major product formed from the reactions involving benserazide is benserazide hydrochloride, which is used in combination with levodopa for therapeutic purposes .
Wissenschaftliche Forschungsanwendungen
Benserazide has a wide range of scientific research applications:
Wirkmechanismus
Benserazide exerts its effects by inhibiting the enzyme aromatic L-amino acid decarboxylase, which is responsible for the decarboxylation of levodopa to dopamine in peripheral tissues. This inhibition increases the availability of levodopa to the brain, where it can be converted to dopamine, thereby alleviating the symptoms of Parkinson’s disease . The molecular targets involved include the enzyme aromatic L-amino acid decarboxylase and pathways related to dopamine synthesis and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbidopa: Another decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist used in combination with levodopa/benserazide for the treatment of Parkinson’s disease.
Uniqueness
Benserazide is unique in its inability to cross the blood-brain barrier, which allows it to selectively inhibit peripheral decarboxylation of levodopa. This property makes it an effective adjunct therapy in combination with levodopa, reducing peripheral side effects and increasing the availability of levodopa to the brain .
Eigenschaften
CAS-Nummer |
26652-10-8 |
|---|---|
Molekularformel |
C10H15N3O5 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
(2S)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |
InChI |
InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m0/s1 |
InChI-Schlüssel |
BNQDCRGUHNALGH-LURJTMIESA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1CNNC(=O)[C@H](CO)N)O)O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)



![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)

![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)


![9,10-Anthracenedione, 1-hydroxy-4-[[4-(nonyloxy)phenyl]amino]-](/img/structure/B13150112.png)
![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)
